molecular formula C15H19N B13086688 2-(1-methylcyclohexyl)-1H-indole CAS No. 61495-03-2

2-(1-methylcyclohexyl)-1H-indole

Cat. No.: B13086688
CAS No.: 61495-03-2
M. Wt: 213.32 g/mol
InChI Key: CGESBQKRTQNAGL-UHFFFAOYSA-N
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Description

2-(1-methylcyclohexyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a cyclohexyl group substituted at the second position of the indole ring. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylcyclohexyl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methylcyclohexylamine with an indole derivative under acidic or basic conditions. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(1-methylcyclohexyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the indole ring to indoline or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Indoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(1-methylcyclohexyl)-1H-indole has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-methylcyclohexyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-methylcyclohexylamine: A precursor in the synthesis of 2-(1-methylcyclohexyl)-1H-indole.

    Indole: The parent compound of this compound.

    Cyclohexylindole: A similar compound with a cyclohexyl group attached to the indole ring.

Uniqueness

This compound is unique due to the specific substitution pattern on the indole ring, which can impart distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61495-03-2

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

2-(1-methylcyclohexyl)-1H-indole

InChI

InChI=1S/C15H19N/c1-15(9-5-2-6-10-15)14-11-12-7-3-4-8-13(12)16-14/h3-4,7-8,11,16H,2,5-6,9-10H2,1H3

InChI Key

CGESBQKRTQNAGL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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